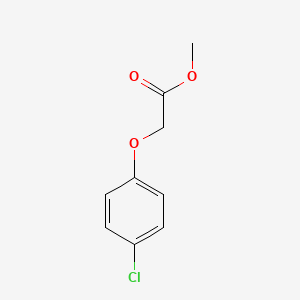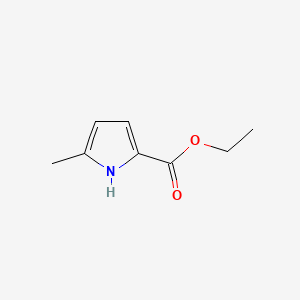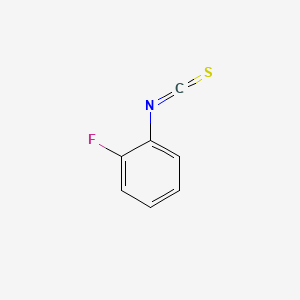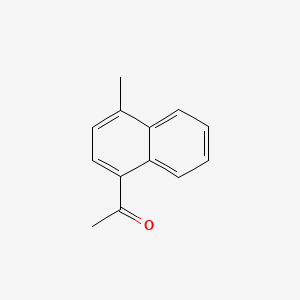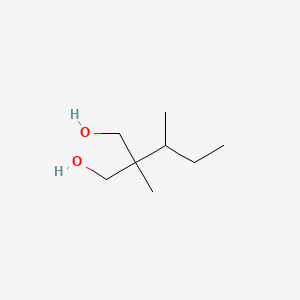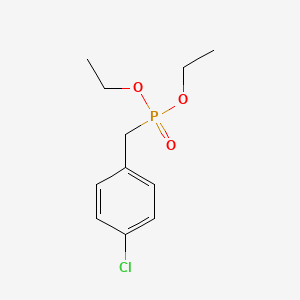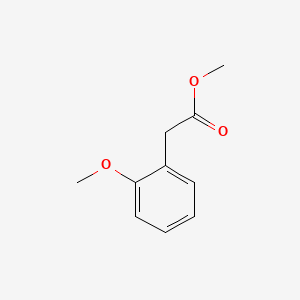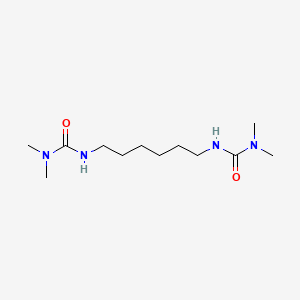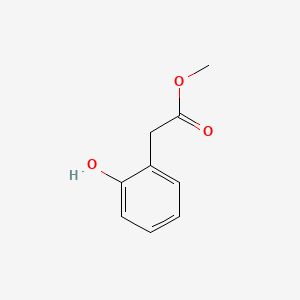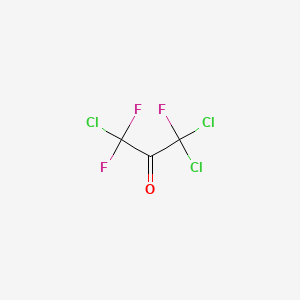
1,1,3-三氯三氟乙酮
描述
1,1,3-Trichlorotrifluoroacetone, also known as 1,1,3-Trichloro-1,3,3-trifluoro-2-propanone, is a chemical compound with the molecular formula C3Cl3F3O . It has a molecular weight of 215.386 .
Molecular Structure Analysis
The molecular structure of 1,1,3-Trichlorotrifluoroacetone consists of three carbon atoms, three chlorine atoms, three fluorine atoms, and one oxygen atom . The IUPAC Standard InChI is InChI=1S/C3Cl3F3O/c4-2(5,7)1(10)3(6,8)9 .
Physical And Chemical Properties Analysis
1,1,3-Trichlorotrifluoroacetone is a liquid at room temperature . Its boiling point is 44415 .
科学研究应用
光电子能谱分析
1,1,3-三氯三氟乙酮已被用于光电子能谱研究。Young和Cheng(1976年)研究了各种卤代乙酮的HeI光电子能谱,包括1,1,3-三氯三氟乙酮。他们的研究有助于理解垂直电离能,并提供了关于氧孤对电离能与氟原子取代数量之间相关性的见解(Young & Cheng, 1976)。
有机合成
1,1,3-三氯三氟乙酮已被用于有机合成。Abdel-Baky和Moussa(1988年)发现它与醇反应形成半酮,后者自发地消除水生成烯烃,收率很高(Abdel-Baky & Moussa, 1988)。此外,Abel,Walker和Wingfield(1968年)报道了它与烷基硫硅烷和二硫代硅烷相互作用形成烷氧硅烷(Abel, Walker, & Wingfield, 1968)。
核磁共振(NMR)研究
Shapiro,Lin和Johnston(1973年)使用1,1,3-三氯三氟乙酮进行了NMR研究。他们的工作重点是理解溶剂对NMR参数的影响,包括质子和氟化学位移(Shapiro, Lin, & Johnston, 1973)。
工业化学品合成
Ishii等人(2004年)描述了1,1,3-三氯三氟乙酮在生产工业重要的三氟乳酸衍生物中的合成应用。他们的研究表明,在碱性条件下通过水解获得了三氟乳酸,展示了1,1,3-三氯三氟乙酮在化学合成中的多功能性(Ishii et al., 2004)。
安全和危害
1,1,3-Trichlorotrifluoroacetone is toxic if swallowed and in contact with skin . It causes severe skin burns and eye damage . It is fatal if inhaled . When handling this chemical, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
属性
IUPAC Name |
1,1,3-trichloro-1,3,3-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3F3O/c4-2(5,7)1(10)3(6,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVAFEQJWDOJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Cl)C(F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229488 | |
| Record name | 2-Propanone, 1,1,3-trichloro-1,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-Trichlorotrifluoroacetone | |
CAS RN |
79-52-7 | |
| Record name | 1,1,3-Trichlorotrifluoroacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1,1,3-trichloro-1,3,3-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WLN: GXFGVXGFF | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1,1,3-trichloro-1,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is notable about the reaction of 1,1,3-Trichlorotrifluoroacetone with alkylthiosilanes and disilthianes?
A1: 1,1,3-Trichlorotrifluoroacetone exhibits reactivity with alkylthiosilanes and disilthianes, leading to the cleavage of silicon-sulfur bonds. [] This reaction results in the formation of alkoxysilanes, specifically categorized as MenSi[O·C(RF,Cl)2·SR]4–n and [Me3Si·O·C(RF,Cl)2]2S. [] These findings highlight the ability of 1,1,3-Trichlorotrifluoroacetone to participate in reactions that modify silicon-containing compounds.
Q2: What spectroscopic techniques are useful for characterizing the products formed in reactions involving 1,1,3-Trichlorotrifluoroacetone?
A2: Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in characterizing the alkoxysilane products resulting from reactions between 1,1,3-Trichlorotrifluoroacetone and sulfur-containing silicon compounds. [] Furthermore, studies have utilized photoelectron spectroscopy to investigate the electronic structure and bonding characteristics of halogen-substituted acetones, including 1,1,3-Trichlorotrifluoroacetone. [] These spectroscopic analyses provide valuable insights into the structural features and properties of the reaction products.
Q3: Has 1,1,3-Trichlorotrifluoroacetone been studied in the context of photochemistry?
A3: Yes, research has explored the photodecomposition of 1,1,3-Trichlorotrifluoroacetone. [] While the specific details of this photolysis study are not provided in the abstract, it underscores the compound's potential reactivity under light irradiation. This area might be of interest for researchers investigating photochemical transformations or environmental degradation pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





